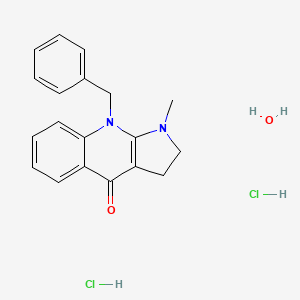
1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of pyrroloquinolines, which are known for their diverse biological activities. The presence of multiple functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate typically involves multi-step organic reactions. . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often studied using in vitro and in vivo models .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo(2,3-b)pyridine derivatives: These compounds have similar structural features and biological activities.
2,3-dihydro-1H-pyrrolo(3,4-b)quinolin-1-one derivatives: These compounds are also studied for their potential antileishmanial activities.
Uniqueness
1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Propiedades
Número CAS |
102280-95-5 |
|---|---|
Fórmula molecular |
C19H22Cl2N2O2 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
9-benzyl-1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H18N2O.2ClH.H2O/c1-20-12-11-16-18(22)15-9-5-6-10-17(15)21(19(16)20)13-14-7-3-2-4-8-14;;;/h2-10H,11-13H2,1H3;2*1H;1H2 |
Clave InChI |
KLSXRRYIDRPVTC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C1N(C3=CC=CC=C3C2=O)CC4=CC=CC=C4.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















